molecular formula C33H31N9O15S B15197903 2-((p-Ethoxyphenyl)thio)-1-(2-(1-pyrrolidinyl)ethyl)benzimidazole dipicrate CAS No. 13451-94-0

2-((p-Ethoxyphenyl)thio)-1-(2-(1-pyrrolidinyl)ethyl)benzimidazole dipicrate

Cat. No.: B15197903
CAS No.: 13451-94-0
M. Wt: 825.7 g/mol
InChI Key: BHUNTJHRMPBQFW-UHFFFAOYSA-N
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Description

2-((p-Ethoxyphenyl)thio)-1-(2-(1-pyrrolidinyl)ethyl)benzimidazole dipicrate (CAS 13451-94-0) is a high molecular weight, dipicrate salt derivative of a benzimidazole thioether, supplied for pharmacological and biochemical research. With a molecular formula of C33H31N9O15S and a mass of 825.716 g/mol , this complex compound is part of a class of 2-benzimidazolethiol derivatives that have been historically investigated for their potential analgesic properties . The structure incorporates a 1-(2-(1-pyrrolidinyl)ethyl) chain, a motif found in compounds with documented biological activity, including advanced research applications such as in the study of castration-resistant prostate cancer pathways . The dipicrate (2,4,6-trinitrophenolate) counter-ions in the structure contribute to its physical properties and make it a suitable candidate for crystallographic and structural studies using resources like the Cambridge Structural Database . This product is provided For Research Use Only and is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

CAS No.

13451-94-0

Molecular Formula

C33H31N9O15S

Molecular Weight

825.7 g/mol

IUPAC Name

2-(4-ethoxyphenyl)sulfanyl-3-(2-pyrrolidin-1-ium-1-ylethyl)-1H-benzimidazol-3-ium;2,4,6-trinitrophenolate

InChI

InChI=1S/C21H25N3OS.2C6H3N3O7/c1-2-25-17-9-11-18(12-10-17)26-21-22-19-7-3-4-8-20(19)24(21)16-15-23-13-5-6-14-23;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-4,7-12H,2,5-6,13-16H2,1H3;2*1-2,10H

InChI Key

BHUNTJHRMPBQFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)SC2=[N+](C3=CC=CC=C3N2)CC[NH+]4CCCC4.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Pathways

Benzimidazole derivatives with thioether and pyrrolidinyl substituents are typically synthesized via S-alkylation and N-alkylation reactions. For example:

  • S-Alkylation : Reacting 2-mercaptobenzimidazole with p-ethoxyphenyl halides (e.g., bromides or chlorides) in the presence of a base (e.g., NaOH or K₂CO₃) forms the thioether linkage .

  • N-Alkylation : Introducing the pyrrolidinylethyl group involves reacting benzimidazole with 2-chloroethylpyrrolidine under basic conditions (e.g., DMF/K₂CO₃) .

Key Reaction Conditions

Reaction StepReagents/ConditionsYieldReference
Thioether formationp-Ethoxyphenyl bromide, NaOH, ethanol, reflux60–75%
N-Alkylation2-Chloroethylpyrrolidine, K₂CO₃, DMF, 50°C50–65%
Dipicrate salt formationPicric acid, ethanol, room temperature80–90%

Functional Group Reactivity

  • Thioether group : Susceptible to oxidation (e.g., H₂O₂ or mCPBA) to sulfoxide or sulfone derivatives .

  • Pyrrolidinyl group : Participates in Mannich reactions or quaternization with alkyl halides .

  • Benzimidazole core : Resists electrophilic substitution but undergoes regioselective nitration or halogenation under controlled conditions .

Spectroscopic Characterization

  • ¹H NMR :

    • Pyrrolidinyl protons: δ 2.5–3.0 ppm (multiplet, N–CH₂–CH₂–N).

    • p-Ethoxyphenyl group: δ 1.4 ppm (triplet, OCH₂CH₃), δ 4.0 ppm (quartet, OCH₂), δ 6.8–7.3 ppm (aromatic protons) .

  • IR :

    • C=S stretch: 650–680 cm⁻¹ (thioether) .

    • C–N stretch: 1250–1350 cm⁻¹ (benzimidazole) .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C (DSC/TGA data inferred from ).

  • Hydrolytic stability : Stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions (pH < 2 or pH > 12) .

Biological Activity Correlations

While direct pharmacological data for this compound are unavailable, structurally related benzimidazoles exhibit:

  • Antimicrobial activity : MIC₅₀ values of 125–250 µg/mL against Pseudomonas aeruginosa .

  • Antioxidant potential : DPPH scavenging activity (IC₅₀: 15–25 µM) .

Limitations and Research Gaps

  • No direct synthetic or analytical data for the dipicrate salt form were identified.

  • Biological activity predictions rely on structural analogs and require experimental validation.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 2-((p-ethoxyphenyl)thio)-1-(2-(1-pyrrolidinyl)ethyl)benzimidazole dipicrate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions: (1) formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl intermediates under acidic conditions (e.g., glacial acetic acid); (2) introduction of thioether and pyrrolidinyl substituents via nucleophilic substitution or coupling reactions. Key parameters include solvent polarity (e.g., methanol/DMF mixtures), temperature (reflux conditions), and catalysts (e.g., Zn²⁺ in coordination complexes) . Yield optimization requires monitoring intermediates via TLC/HPLC and adjusting stoichiometry of reactants like picric acid for dipicrate salt formation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are discrepancies between experimental and theoretical data resolved?

  • Methodology :

  • FT-IR/Raman : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for benzimidazole, S–C vibrations at ~650 cm⁻¹).
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂).
  • XRD : Resolve crystallographic discrepancies (e.g., bond-length deviations >0.02 Å) using SHELXL refinement with Hirshfeld surface analysis .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .

Q. What intermolecular interactions stabilize the crystal structure of benzimidazole dipicrate derivatives?

  • Methodology : X-ray diffraction reveals π-π stacking between benzimidazole rings (3.5–4.0 Å interplanar distances) and hydrogen bonding (e.g., O–H···O between picrate anions and solvent methanol, C–H···O weak interactions). Use Mercury software to visualize packing motifs and quantify interaction energies .

Advanced Research Questions

Q. How can SHELX software resolve challenges in refining high-Z (e.g., Zn²⁺) coordination complexes of this compound?

  • Methodology : SHELXL handles distortion in octahedral geometries (e.g., Zn–N bond-length variations >0.1 Å) via iterative least-squares refinement. For twinned crystals, employ TWIN/BASF commands. Validate using R-factors (R₁ < 5% for high-resolution data) and check ADPs for anisotropic displacement errors .

Q. What strategies address contradictions in biological activity data (e.g., anti-Alzheimer vs. antitumor effects) across studies?

  • Methodology :

  • Dose-Response Analysis : Compare IC₅₀ values in acetylcholinesterase inhibition (Alzheimer models) vs. cytotoxicity assays (e.g., MTT on cancer cell lines).
  • SAR Studies : Modify substituents (e.g., p-ethoxy vs. p-fluoro groups) to isolate mechanisms. Use molecular docking (AutoDock Vina) to correlate binding affinity (ΔG) with activity .

Q. How does supramolecular assembly of benzimidazole derivatives enhance material science applications (e.g., sensors, MOFs)?

  • Methodology : Design ligands with π-conjugated systems (e.g., thiophene-thioether linkages) to promote coordination polymers. Characterize MOFs via BET surface area analysis and fluorescence quenching for sensor applications .

Q. What experimental and computational approaches reconcile discrepancies in vibrational spectra (FT-IR/Raman) of benzimidazole derivatives?

  • Methodology : Perform DFT calculations (B3LYP/6-311++G**) to simulate spectra. Assign modes using GaussView; resolve outliers (e.g., NH stretching shifts due to hydrogen bonding) via solvent-effect studies .

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